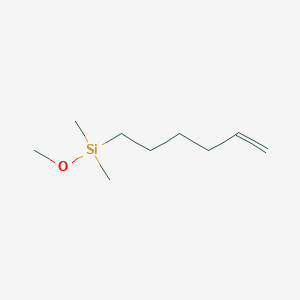

![molecular formula C26H26N4OS B12498406 N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)

N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe appartenant à la classe des dérivés de triazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole est souvent synthétisé via une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou cétones appropriés dans des conditions acides ou basiques.

Fixation du groupe sulfanyl : Le groupe sulfanyl peut être introduit par une réaction de substitution nucléophile, où un thiol réagit avec un électrophile approprié.

Formation d’acétamide : La dernière étape implique la formation du groupe acétamide, qui peut être obtenue par une réaction d’amidification utilisant de l’anhydride acétique ou du chlorure d’acétyle en présence d’une base.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe acétamide, conduisant potentiellement à la formation d’amines ou d’autres dérivés réduits.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés dans des conditions appropriées (par exemple, des milieux acides ou basiques).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl donnerait des sulfoxydes ou des sulfones, tandis que les réactions de substitution sur les cycles aromatiques pourraient introduire divers groupes fonctionnels tels que des groupes nitro, sulfonyle ou halogène.

Applications de la recherche scientifique

Chimie

En chimie, N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est étudié pour son potentiel en tant que bloc de construction pour des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en chimie organique synthétique.

Biologie

Biologiquement, ce composé est étudié pour son potentiel en tant qu’agent antimicrobien, antifongique ou anticancéreux. Le cycle triazole est connu pour son activité biologique, et des modifications de cette structure peuvent conduire à des composés ayant une efficacité et une sélectivité améliorées.

Médecine

En médecine, des dérivés de ce composé sont étudiés pour leurs applications thérapeutiques potentielles. Cela comprend leur utilisation comme inhibiteurs enzymatiques, modulateurs de récepteurs ou dans le cadre de systèmes d’administration de médicaments.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de sa stabilité et de la polyvalence de ses groupes fonctionnels.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound is explored for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its biological activity, and modifications to this structure can lead to compounds with enhanced efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. This includes their use as enzyme inhibitors, receptor modulators, or as part of drug delivery systems.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mécanisme D'action

Le mécanisme d’action de N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide dépend de son application spécifique. Par exemple, en tant qu’agent antimicrobien, il peut inhiber la croissance des bactéries ou des champignons en interférant avec la synthèse de leur paroi cellulaire ou leurs voies métaboliques. En tant qu’agent anticancéreux, il pourrait induire l’apoptose ou inhiber la prolifération cellulaire en ciblant des enzymes ou des récepteurs spécifiques impliqués dans la croissance des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide

- N-(2-chlorophényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide

- **N-(2-méthylphényl)-2-{[4-(4-chlorophényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide

Unicité

L’unicité de N-(2-méthylphényl)-2-{[4-(4-méthylphényl)-5-(2-phényléthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide réside dans son motif de substitution spécifique et la présence du groupe sulfanyl. Cette combinaison de caractéristiques peut conduire à des activités biologiques et une réactivité chimique distinctes par rapport à d’autres composés similaires.

Propriétés

Formule moléculaire |

C26H26N4OS |

|---|---|

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

N-(2-methylphenyl)-2-[[4-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H26N4OS/c1-19-12-15-22(16-13-19)30-24(17-14-21-9-4-3-5-10-21)28-29-26(30)32-18-25(31)27-23-11-7-6-8-20(23)2/h3-13,15-16H,14,17-18H2,1-2H3,(H,27,31) |

Clé InChI |

DUGHYAUOQORXCH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)CCC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498360.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)

![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)

![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)

![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)

![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)